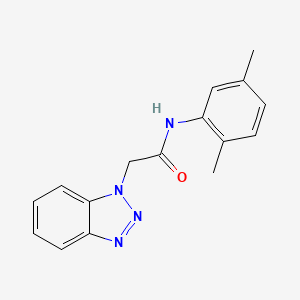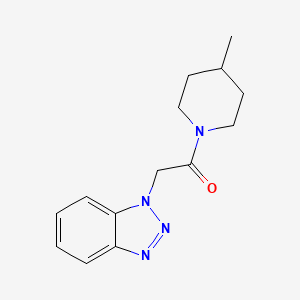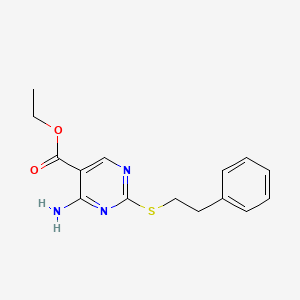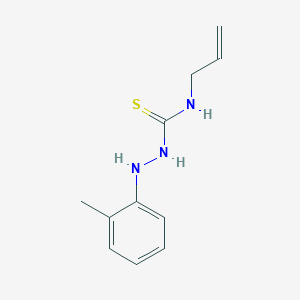![molecular formula C16H19NO3S B7638714 [2-(Tert-butylamino)-2-oxoethyl] 3-methyl-1-benzothiophene-2-carboxylate](/img/structure/B7638714.png)
[2-(Tert-butylamino)-2-oxoethyl] 3-methyl-1-benzothiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Tert-butylamino)-2-oxoethyl] 3-methyl-1-benzothiophene-2-carboxylate, also known as TBOA, is a potent inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the main excitatory neurotransmitter in the brain, from the synaptic cleft. TBOA has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用机制
[2-(Tert-butylamino)-2-oxoethyl] 3-methyl-1-benzothiophene-2-carboxylate is a potent inhibitor of EAATs, which are responsible for the uptake of glutamate from the synaptic cleft. By inhibiting EAATs, this compound increases extracellular glutamate levels, which can lead to increased excitotoxicity and neuronal damage. However, this compound has also been shown to have neuroprotective effects in certain models, suggesting that its mechanism of action is complex and may depend on the specific disease or condition being treated.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on glutamate uptake, this compound has been shown to increase extracellular levels of other neurotransmitters such as GABA and glycine. This compound has also been shown to increase blood flow to the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using [2-(Tert-butylamino)-2-oxoethyl] 3-methyl-1-benzothiophene-2-carboxylate in lab experiments is its potency as an EAAT inhibitor. This compound has been shown to be more potent than other EAAT inhibitors such as DL-threo-beta-benzyloxyaspartate (this compound) and L-trans-pyrrolidine-2,4-dicarboxylic acid (PDC). However, this compound also has some limitations. For example, this compound is relatively unstable and can degrade over time, which can make it difficult to work with in lab experiments.
未来方向
There are a number of future directions for research on [2-(Tert-butylamino)-2-oxoethyl] 3-methyl-1-benzothiophene-2-carboxylate. One area of interest is the development of more stable and selective EAAT inhibitors based on the structure of this compound. Another area of interest is the use of this compound in combination with other drugs or therapies for the treatment of neurological disorders. Finally, further research is needed to better understand the complex mechanism of action of this compound and its potential for use in treating a wide range of neurological disorders.
合成方法
[2-(Tert-butylamino)-2-oxoethyl] 3-methyl-1-benzothiophene-2-carboxylate can be synthesized using a variety of methods, including the reaction of 3-methyl-1-benzothiophene-2-carboxylic acid with tert-butylamine and ethyl chloroformate. Another method involves the reaction of 3-methyl-1-benzothiophene-2-carboxylic acid with tert-butylamine and 1,1'-carbonyldiimidazole.
科学研究应用
[2-(Tert-butylamino)-2-oxoethyl] 3-methyl-1-benzothiophene-2-carboxylate has been extensively studied for its potential use in treating various neurological disorders. In animal models of epilepsy, this compound has been shown to reduce seizure activity and increase seizure threshold. This compound has also been shown to protect against neuronal damage in animal models of stroke. In addition, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
[2-(tert-butylamino)-2-oxoethyl] 3-methyl-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-10-11-7-5-6-8-12(11)21-14(10)15(19)20-9-13(18)17-16(2,3)4/h5-8H,9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSZFFKWWFBGFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)OCC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclopropylcarbamoyl)acetamide](/img/structure/B7638660.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7638665.png)

![7-methoxy-3-[(2-methoxyanilino)methyl]-1H-quinolin-2-one](/img/structure/B7638680.png)
![3-Ethylsulfanyl-4-methyl-5-p-tolyl-4H-[1,2,4]triazole](/img/structure/B7638689.png)

![4-[2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethyl]morpholine](/img/structure/B7638700.png)
![2-[(4R)-4-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B7638706.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine-4-carbonyl]pyrrolidin-2-one](/img/structure/B7638734.png)
![6-oxa-9-azaspiro[3.6]decan-9-yl(2H-triazol-4-yl)methanone](/img/structure/B7638740.png)